molecular formula C12H18O4 B072854 Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate CAS No. 1459-96-7

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

Cat. No. B072854
CAS RN: 1459-96-7
M. Wt: 226.27 g/mol
InChI Key: HDOVTVDGSLEUSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate involves complex reactions, including radical cascade reactions and iodine oxidations. For instance, a radical cascade reaction using dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor smoothly proceeds through an iodine atom transfer mechanism to give functionalized bicyclo[3.3.0]octane derivatives in good yields (Kitagawa et al., 2002). Furthermore, a five-step synthesis from cis-bicyclo[3.3.0]octane-3,7-diones to dimethyl tricyclo[3.3.0.03,7]octane-1,5-dicarboxylate showcases a novel route to the tricyclo[3.3.0.03,7]octane skeleton (Camps et al., 1988).

Molecular Structure Analysis

The molecular structure of compounds within the this compound family is characterized by their unique bicyclic frameworks, which are crucial for their reactivity and applications in synthesis. The condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds leads to the formation of cis-bicyclo[3.3.0]octane-3,7-diones, which are key intermediates in synthesizing more complex bicyclic structures (Bertz et al., 2003).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions, including condensation, decarboxylation, and cycloaddition. These reactions are fundamental in modifying the bicyclic framework and introducing functional groups, which significantly affect their chemical properties. For example, the synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes explores different routes and reports the synthesis of several such derivatives, highlighting the versatility of these compounds in organic synthesis (Humber et al., 1964).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are crucial for their application in synthesis and material science. However, detailed studies focusing solely on the physical properties of these specific compounds are limited in the literature reviewed.

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are defined by their unique bicyclic structures. For example, alternative syntheses of the D2d symmetric tetramethyl tricyclo[3.3.0.0(3,7)]octane-1,3,5,7-tetracarboxylate demonstrate the impact of the bicyclic structure on the chemical properties and reactivity of these compounds (Ayats et al., 2003).

Scientific Research Applications

  • Synthesis of Bicyclo[3.3.0]octane Derivatives : It's used as a precursor in radical cascade reactions with 1,4-dienes and 1,4-enynes to synthesize functionalized bicyclo[3.3.0]octane derivatives through an iodine atom transfer mechanism, offering good yields (Kitagawa et al., 2002).

  • Lipid Metabolism Research : It serves as a base structure in the synthesis of 1,4-disubstituted bicyclo[2.2.2]octane derivatives, exploring routes for synthesizing derivatives with potential applications in lipid metabolism studies (Humber et al., 1964).

  • Formation of Tricyclo[3.3.0.03,7] Octane Skeleton : It is utilized in the synthesis of dimethyl tricyclo[3.3.0.03,7] octane-1,5-dicarboxylate, contributing to the development of new synthetic routes for tricyclic skeletons (Camps et al., 1987).

  • Polyester Synthesis : It's used in melt polycondensation to prepare copolyesters, demonstrating its potential in polymer science for creating materials with unique thermal and mechanical properties (Liu & Turner, 2010).

  • Antifolate Activity Evaluation : In medicinal chemistry, it's utilized in synthesizing compounds for evaluating antifolate and antitumor activities, specifically in the synthesis of aminopterin analogues (Reynolds et al., 2001).

  • Synthesis of Molecular Motors : Its derivatives are used in the synthesis of molecular motors, incorporating electroactive groups and exploring the insulating role of the bicyclo[2.2.2]octane fragment (Vives et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

properties

IUPAC Name

dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-15-9(13)11-3-6-12(7-4-11,8-5-11)10(14)16-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOVTVDGSLEUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384379
Record name dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1459-96-7
Record name dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
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Synthesis routes and methods I

Procedure details

To a stirred solution of diisopropylamine (84.5 ml, 600 mmol) in THF (anhydrous, 700 ml) cooled to −30° C. under nitrogen is added n-butyl lithium (2.5 M in hexane, 220 ml, 550 mmol) by a syringe. The misture is stirred for 30 min at −30° C. and then cooled to −78° C. HMPA (360 ml, 4 equivalents, 2 mol) is added by a syringe and a dolution of dimethyl cyclohexane-1,4-dicarboxylate (100 g, 500 mmol) in THF (anhydrous, 100 ml is added by a syringe subsequently. The mixture is stirred for an additional 40 min. Then 1-bromo-2-chloroethane (41.5 ml, 500 mmol) is added and the mixture stirred at −78° C. for an additional 20 min. The cold bath is removed and stirring is continued for 1 hr. The reaction mixture is cooled back to −78° and a mixture of HMPA (360 ml, 4 eq, 2 mol) in THF 600 ml) is added. By cannula, freshly prepared LDA (200 ml of n-butyl lithium, 2.5 M in hexane, 500 mmol is added to diisopropylamine (78 ml, 556 mmol) in THF (anhydrous, 700 ml)) is transferred into the reaction mixture at −78°. The reaction mixture is stirred at −78° for 1.33 hr followed by removal of the cooling bath and additional stirring for 5-6 hr. The mixture is quenched with saturated aqueous ammonium chloride (400 ml) and concentrated under reduced pressure at 35° to remove the THF. The residue is diluted with water (800 ml) and extracted with hexance (3×600 ml). The combined extracts are washed with saline (700 ml) and dried over sodium sulfate. Using a bath temperature of 35° the solvents are are removed under reduced pressure to give a residue. The residue is stirred with hexane (50 ml) at 20-25° for 0.5 hr. The resulting suspension is cooled to 0° for 2 hr and filtered to give the title compound.
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
84.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
220 mL
Type
reactant
Reaction Step Three
Name
Quantity
360 mL
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
41.5 mL
Type
reactant
Reaction Step Six
Name
Quantity
360 mL
Type
reactant
Reaction Step Seven
Name
Quantity
600 mL
Type
solvent
Reaction Step Seven
Name
Quantity
200 mL
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

To a mixture of dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate (116 g, 0.44 mol) and hexamethylphosphoramide (317 mL, 1.7 mol) in anhydrous THF (800 mL) was added freshly prepared lithium diisopropylamide (preparation described above) over 30 min at −40° C. The mixture was stirred for 2 h at −78° C. and then stirred overnight allowing warming to room temperature. To the reaction mixture was added saturated aqueous ammonium chloride solution (200 mL) and the mixture was stirred for 10 min. The volatile solvents were removed by evaporation under reduced pressure. The aqueous layer was extracted with ethyl acetate (3×200 mL) and the combined extracts were washed with brine (300 mL×2) and dried over sodium sulfate. Concentration under reduced pressure gave crude product, which was purified by silica gel column chromatography (10% ethyl acetate in petroleum ether) to afford the title compound (58.0 g, 0.25 mol, yield 50% over two steps). 1H NMR (400 MHz, CDCl3): δ ppm 3.65 (s, 6H), 1.81 (s. 12H).
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
317 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
50%

Synthesis routes and methods III

Procedure details

To a solution of diisopropylamine (77 mL, 0.54 mol) in anhydrous THF (500 mL) was added n-butyl lithium (210 mL, 0.53 mol, 2.5 M solution in hexane) over 20 min at −78° C. Then the mixture was stirred at 0° C. under nitrogen for 30 min. To a mixture of dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate (116 g, 0.44 mol) and hexamethylphosphoramide (317 ml, 1.7 mol) in anhydrous THF (800 mL) was added lithium diisopropylamine (freshly prepared above) over 30 min at −40° C. The mixture was stirred for 2 h at −78° C. and then stirred overnight allowing warming to room temperature. To the reaction mixture was added saturated aqueous ammonium chloride (200 mL) and the mixture was stirred for 10 min. The solvent was removed by evaporation under reduced pressure. The aqueous layer was extracted with ethyl acetate (3×200 mL). The combined extracts were washed with brine (2×300 mL) and dried over sodium sulfate. Concentration under reduced pressure gave crude product, which was purified by silica gel column chromatography (10% ethyl acetate in petroleum ether) to afford the title compound (58 g, 0.25 mol, 50% yield in two steps). 1H NMR (400 MHz, CDCl3) δ ppm 3.65 (s, 6H), 1.81 (s, 12H).
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step Two
Quantity
317 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
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Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
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Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
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Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
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Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Reactant of Route 6
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Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

Q & A

Q1: What are the advantages of using Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2) in the synthesis of copolyesters?

A: DMCD-2 is a cycloaliphatic diester that, when incorporated into copolyesters, contributes to a higher glass transition temperature (Tg) compared to other similar cycloaliphatic diesters. [, ] A higher Tg means the polymer transitions from a glassy to a rubbery state at a higher temperature, potentially leading to materials with enhanced thermal stability and mechanical properties at elevated temperatures. Specifically, the copolyester based on DMCD-2 exhibited a Tg of up to 115 °C. []

Q2: How does the incorporation of DMCD-2 affect the properties of copolyesters compared to other similar diesters?

A: Incorporating DMCD-2 into copolyesters, particularly with dimethyl-1,4-cyclohexane dicarboxylate (DMCD), leads to a linear increase in Tg with increasing DMCD-2 content. [] This allows for the fine-tuning of the material's thermal properties. Additionally, dynamic mechanical analysis (DMA) revealed that all cycloaliphatic copolyesters, including those with DMCD-2, exhibit secondary relaxations attributed to conformational changes in the cyclohexylene rings. [] These relaxations can influence the polymer's flexibility and impact its performance in specific applications.

Q3: Are there any established methods for efficiently synthesizing this compound (DMCD-2)?

A: Yes, research indicates a convenient one-pot synthesis method for DMCD-2. [] This approach simplifies the preparation process, potentially leading to increased efficiency and cost-effectiveness compared to multi-step syntheses. This readily available precursor further facilitates the use of DMCD-2 in the development of novel copolyesters and other polymeric materials.

Q4: Are there any environmental concerns associated with this compound (DMCD-2) and the resulting polymers?

A: While the provided research articles do not delve into the environmental impact of DMCD-2 or the copolyesters synthesized with it, this aspect requires consideration. Further research should investigate the biodegradability of these polymers and explore strategies for recycling and responsible waste management to minimize any potential negative environmental effects. [] Understanding the life cycle of these materials is crucial for developing sustainable polymer technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.